molecular formula C25H25N5O B2639793 3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384368-16-5

3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2639793
CAS RN: 384368-16-5
M. Wt: 411.509
InChI Key: CBVWASWKZIEWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of these compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The diazepine ring of similar compounds exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle .

Scientific Research Applications

Fluorescent Properties and Synthesis

A study by Rangnekar and Rajadhyaksha (1986) described the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives from a key compound closely related to the chemical structure of interest. These derivatives were evaluated as fluorescent whitening agents for polyester fibers, demonstrating the potential utility of such compounds in materials science and fluorescence applications Rangnekar & Rajadhyaksha, 1986.

Anticancer Activity

Çiftçi, Temel, and Yurttaş (2021) investigated novel benzimidazole derivatives bearing the pyridyl/pyrimidinyl piperazine moiety for their anticancer activities. These compounds showed significant cytotoxicities against A549 lung adenocarcinoma and C6 rat glioma cell lines, highlighting the potential of such molecules in developing new anticancer therapies Çiftçi, Temel, & Yurttaş, 2021.

Antimicrobial Activity

Badawey and Gohar (1992) synthesized pyrido[1,2-a]benzimidazole derivatives with potential antimicrobial activity. Their research aimed at creating compounds that could offer new avenues for treating microbial infections, emphasizing the versatility of benzimidazole derivatives in medicinal chemistry Badawey & Gohar, 1992.

Antiproliferative Activity Against Cancer Cell Lines

Mallesha et al. (2012) developed a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and tested their antiproliferative effect against human cancer cell lines. Some compounds demonstrated significant activity, suggesting their potential as anticancer agents Mallesha et al., 2012.

Utility in Heterocyclic Synthesis as Antimicrobial Agents

El-Gohary, Ibrahim, and Farouk (2021) utilized a closely related compound for constructing novel heterocyclic systems with antimicrobial properties. This study illustrates the chemical versatility of benzimidazole derivatives and their potential in synthesizing new therapeutic agents El-Gohary, Ibrahim, & Farouk, 2021.

Biochemical Analysis

Biochemical Properties

3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, leading to the modulation of drug metabolism . Additionally, it binds to specific proteins, altering their function and impacting cellular processes. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter gene expression by binding to transcription factors, thereby influencing the transcription of specific genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, it inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can lead to toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits therapeutic effects up to a certain dosage, beyond which adverse effects become prominent. These findings are essential for determining the safe and effective dosage range for potential therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of this compound within tissues are essential for understanding its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization is crucial for elucidating the mechanism of action and potential therapeutic applications of this compound.

properties

IUPAC Name

3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c1-19-17-24(30-23-10-6-5-9-22(23)27-25(30)21(19)18-26)29-13-11-28(12-14-29)15-16-31-20-7-3-2-4-8-20/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVWASWKZIEWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCOC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.